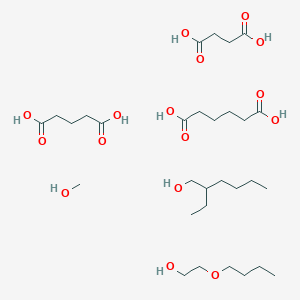

Butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Butanedioic acid; 2-butoxyethanol; 2-ethylhexan-1-ol; hexanedioic acid; methanol; pentanedioic acid” is a mixture of several distinct chemicals, each with unique properties and applications. These compounds are:

Butanedioic acid:

2-Butoxyethanol: - an organic solvent with the formula C6H14O2.

2-Ethylhexan-1-ol: - a branched-chain fatty alcohol with the formula C8H18O.

Hexanedioic acid:

Methanol: - the simplest alcohol with the formula CH3OH.

Pentanedioic acid:

Vorbereitungsmethoden

Butanedioic Acid

Butanedioic acid can be synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride using catalysts like nickel or palladium under high-pressure conditions . It can also be produced via microbial fermentation methods .

2-Butoxyethanol

2-Butoxyethanol is commonly obtained through the ethoxylation reaction of butanol and ethylene oxide in the presence of a catalyst . Another method involves the etherification of butanol with 2-chloroethanol .

2-Ethylhexan-1-ol

2-Ethylhexan-1-ol is typically produced by the aldol condensation of butyraldehyde, followed by hydrogenation .

Hexanedioic Acid

Hexanedioic acid is industrially produced from cyclohexane through a two-step oxidation process involving cyclohexanol and cyclohexanone .

Methanol

Methanol is primarily produced from natural gas through a process involving steam reforming to produce synthesis gas, followed by catalytic conversion to methanol .

Pentanedioic Acid

Pentanedioic acid can be synthesized through the oxidation of cyclopentane or by the fermentation of sugars using specific bacterial strains .

Analyse Chemischer Reaktionen

Butanedioic Acid

Oxidation: Butanedioic acid can undergo oxidation to form various products, including fumaric acid.

Esterification: Reacts with alcohols to form esters.

Dehydration: Forms cyclic anhydrides when heated.

2-Butoxyethanol

Oxidation: Can be oxidized to butoxyacetic acid.

Esterification: Reacts with acetic acid to form 2-butoxyethyl acetate.

2-Ethylhexan-1-ol

Oxidation: Can be oxidized to 2-ethylhexanoic acid.

Esterification: Forms esters with carboxylic acids.

Hexanedioic Acid

Polymerization: Used in the production of nylon-6,6 through polycondensation with hexamethylenediamine.

Methanol

Oxidation: Can be oxidized to formaldehyde.

Pentanedioic Acid

Polymerization: Used in the production of polyesters.

Wissenschaftliche Forschungsanwendungen

Butanedioic Acid

Biotechnology: Used in microbial fermentation processes.

Pharmaceuticals: Intermediate in drug synthesis.

2-Butoxyethanol

Industrial Solvent: Used in paints, coatings, and cleaning products.

Pharmacokinetics: Studied for its effects on human health.

2-Ethylhexan-1-ol

Plasticizers: Used in the production of plasticizers for PVC.

Solvents: Used in coatings and adhesives.

Hexanedioic Acid

Nylon Production: Key monomer in the production of nylon-6,6.

Food Additive: Used as an acidity regulator.

Methanol

Fuel: Used as a fuel and fuel additive.

Chemical Feedstock: Used in the production of formaldehyde and other chemicals.

Pentanedioic Acid

Polyesters: Used in the production of biodegradable polyesters.

Wirkmechanismus

Butanedioic Acid

Metabolic Pathways: Involved in the Krebs cycle, converting to fumarate.

Signaling Molecule: Functions as a signaling molecule in cellular metabolism.

2-Butoxyethanol

Vergleich Mit ähnlichen Verbindungen

Butanedioic Acid

Similar Compounds: Malonic acid, glutaric acid, adipic acid.

Uniqueness: Functions as an intermediate in the Krebs cycle.

2-Butoxyethanol

Similar Compounds: 2-methoxyethanol, 2-ethoxyethanol.

Uniqueness: Widely used as a solvent with low volatility.

2-Ethylhexan-1-ol

Similar Compounds: 1-octanol, 2-octanol.

Uniqueness: Branched structure provides unique solvent properties.

Hexanedioic Acid

Similar Compounds: Glutaric acid, pimelic acid.

Uniqueness: Key monomer for nylon-6,6 production.

Methanol

Similar Compounds: Ethanol, propanol.

Uniqueness: Simplest alcohol, used as a chemical feedstock.

Pentanedioic Acid

Similar Compounds: Succinic acid, adipic acid.

Uniqueness: Used in the production of biodegradable polyesters.

Eigenschaften

CAS-Nummer |

68954-46-1 |

|---|---|

Molekularformel |

C30H60O16 |

Molekulargewicht |

676.8 g/mol |

IUPAC-Name |

butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid |

InChI |

InChI=1S/C8H18O.C6H10O4.C6H14O2.C5H8O4.C4H6O4.CH4O/c1-3-5-6-8(4-2)7-9;7-5(8)3-1-2-4-6(9)10;1-2-3-5-8-6-4-7;6-4(7)2-1-3-5(8)9;5-3(6)1-2-4(7)8;1-2/h8-9H,3-7H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7H,2-6H2,1H3;1-3H2,(H,6,7)(H,8,9);1-2H2,(H,5,6)(H,7,8);2H,1H3 |

InChI-Schlüssel |

ASXFHLSYOJADMB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)CO.CCCCOCCO.CO.C(CCC(=O)O)CC(=O)O.C(CC(=O)O)CC(=O)O.C(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)

![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)